1,5-Undecadien-4-ol
Description
1,5-Undecadien-4-ol is an unsaturated aliphatic alcohol with the molecular formula C₁₁H₁₈O, featuring two double bonds at positions 1 and 5 and a hydroxyl group at position 3. This compound is structurally characterized by its 11-carbon chain, which confers unique physicochemical properties, including moderate hydrophobicity and reactivity due to the conjugated diene system. It is primarily utilized in organic synthesis, particularly in the preparation of complex molecules such as dihydropyrans and other heterocyclic compounds .
A notable synthesis route involves the catalytic asymmetric allylic substitution of tert-butyldimethylsilyl (TBS)-protected intermediates using iridium catalysts, followed by ring-closing metathesis with Grubbs II catalysts to yield stereochemically defined derivatives like (4R,7S,Z)-7-TBS-oxy-1,5-undecadien-4-ol . This method highlights its role in enantioselective synthesis for pharmaceuticals and fragrances.
Properties
CAS No. |
64677-46-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5E)-undeca-1,5-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,8,10-12H,2-3,5-7,9H2,1H3/b10-8+ |
InChI Key |
XPHXCGYGEZUXRT-CSKARUKUSA-N |
Isomeric SMILES |
CCCCC/C=C/C(CC=C)O |
Canonical SMILES |
CCCCCC=CC(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-undecadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position. Another method includes the hydroboration-oxidation of 1,5-undecadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,5-undecadien-4-one, followed by purification processes such as distillation or crystallization to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 1,5-Undecadien-4-one or 1,5-Undecadien-4-al.
Reduction: this compound can be reduced to 1,5-Undecanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,5-Undecadien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Undecadien-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the double bonds can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1,5-Undecadien-4-ol, enabling comparative analysis of their properties and applications:
1,5-Heptadien-4-ol (CAS: 5638-26-6)
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Boiling Point : 163.5°C (760 mmHg)
- Density : 0.858 g/cm³
- Key Differences: Shorter carbon chain (7 vs. 11 carbons), reducing hydrophobicity and boiling point. Limited applications in fine chemistry compared to this compound, primarily serving as a building block in small-scale syntheses .
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol, CAS: 106-24-1)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Boiling Point : ~229°C
- Key Differences :
5,9-Undecadien-1-ol,2,6,10-trimethyl- (CAS: 58001-88-0)
- Molecular Formula : C₁₄H₂₆O
- Molecular Weight : 210.36 g/mol
- Key Differences :
Data Table: Comparative Properties
Biological Activity
1,5-Undecadien-4-ol is a naturally occurring compound with significant biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an unsaturated alcohol with the molecular formula . Its structure features a long carbon chain with two double bonds, which contributes to its reactivity and biological functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial and fungal strains with varying degrees of effectiveness.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | |
| Escherichia coli | 0.25 mg/mL | |
| Candida albicans | 0.75 mg/mL | |
| Aspergillus niger | 0.1 mg/mL |
The compound's effectiveness varies significantly among different microorganisms, with the lowest MIC observed against Staphylococcus aureus , indicating strong antibacterial activity.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity . This activity is crucial for combating oxidative stress in biological systems.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (mg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 0.15 | |
| ABTS Cation Decolorization | 0.12 | |
| Ferric Reducing Antioxidant Power (FRAP) | 0.10 |
The results indicate that this compound exhibits significant radical scavenging capabilities, making it a potential candidate for further studies in health-related applications.
Case Studies
Several studies have explored the practical applications of this compound in various fields:
- Food Preservation : A study investigated the use of this compound as a natural preservative in food products due to its antimicrobial properties. Results showed a reduction in microbial load in treated food samples compared to controls.
- Pharmaceutical Applications : Research has indicated that formulations containing this compound can enhance the efficacy of conventional antibiotics against resistant strains of bacteria.
- Cosmetic Industry : The compound's antioxidant properties have led to its incorporation in cosmetic formulations aimed at reducing skin oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
